Pregnenediol
Overview
Description
It is primarily found in the urine of pregnant women and serves as an indirect measure of progesterone levels in the body . The compound is significant in clinical diagnostics, particularly in assessing ovarian and corpus luteum functionality.
Scientific Research Applications
Pregnenediol has several scientific research applications, including:
Mechanism of Action
Target of Action
Pregnenediol, also known as Pregnanediol, is an inactive metabolic product of progesterone . It primarily targets the progesterone receptors in the body . These receptors are part of the steroid hormone receptor family and play a crucial role in various physiological processes, including the menstrual cycle, pregnancy, and embryogenesis .
Mode of Action
This compound interacts with its targets, the progesterone receptors, indirectly. As a metabolite of progesterone, its presence in the body is indicative of progesterone activity. Progesterone binds to its receptors, leading to a series of cellular changes that include gene expression modulation and protein synthesis .
Biochemical Pathways
This compound is part of the steroid hormone biosynthesis pathway. It is produced from progesterone through the action of various enzymes, including 5α-reductase, 3α-hydroxysteroid dehydrogenase, and 20α-hydroxysteroid dehydrogenase . The presence of this compound in the body indicates the activity of these pathways and the overall production of progesterone .
Pharmacokinetics
The pharmacokinetics of this compound, like that of progesterone, involves absorption, distribution, metabolism, and excretion (ADME). Progesterone is metabolized in the liver and spleen, with about 50% following the 5α pathway, another 35% following 3β metabolism, and 9% processed through the 20α pathway . This compound, being a metabolite, is already a product of this metabolism. It is excreted in urine, providing an indirect way to measure progesterone levels in the body .
Result of Action
These include preparing the uterus for pregnancy, maintaining pregnancy, and influencing various aspects of nervous system function .
Action Environment
The action of this compound, and by extension progesterone, can be influenced by various environmental factors. For instance, certain environmental endocrine disruptors can modulate the activity of the progesterone receptor, potentially impacting the effectiveness and stability of progesterone’s action . Furthermore, the concentration of this compound can vary with different phases of the menstrual cycle , indicating that physiological conditions can also influence its levels.
Future Directions
Future research could focus on the development of non-invasive self-testing methods for detecting ovulation using pregnanediol . This could be valuable for women planning conception, practicing contraception, or undergoing infertility investigations or treatment . Further studies could also explore the potential of pregnanediol as a biomarker for various conditions .
Biochemical Analysis
Biochemical Properties
Pregnenediol interacts with various enzymes and proteins in the body. It is a product of the enzymatic conversion of pregnenolone, a process that involves several enzymes, including 3β-hydroxysteroid dehydrogenase . The nature of these interactions is primarily enzymatic, with this compound serving as a substrate for further biochemical transformations .
Cellular Effects
This compound influences cell function in various ways. It impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, it is involved in the regulation of gene expression related to steroid hormone biosynthesis . It also plays a role in cellular metabolism, particularly in the metabolic pathways of steroid hormones .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It serves as a substrate for enzymes involved in steroid hormone biosynthesis, leading to the production of other steroid hormones .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, its levels in urine can vary, reflecting changes in steroid hormone metabolism
Metabolic Pathways
This compound is involved in the metabolic pathways of steroid hormones. It interacts with enzymes such as 3β-hydroxysteroid dehydrogenase, which is involved in its biosynthesis from pregnenolone
Preparation Methods
Synthetic Routes and Reaction Conditions: Pregnenediol can be synthesized through the reduction of progesterone. The process involves the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as the urine of pregnant women, followed by purification processes. Advanced chromatographic techniques, including ultra-high-performance liquid chromatography (UHPLC), are employed to isolate and purify this compound .
Chemical Reactions Analysis
Types of Reactions: Pregnenediol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form pregnanedione using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned earlier, this compound is a reduction product of progesterone.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups, to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Acetic anhydride for esterification
Major Products Formed:
Oxidation: Pregnanedione
Reduction: this compound
Substitution: this compound esters or ethers
Comparison with Similar Compounds
Pregnenolone: A precursor to various steroid hormones, including progesterone.
Progesterone: The primary hormone from which pregnenediol is derived.
Pregnanetriol: Another metabolite of progesterone, often used as a biomarker for adrenal function.
Uniqueness of this compound: this compound is unique in its role as an inactive metabolite of progesterone, primarily used as a diagnostic marker for progesterone levels and ovarian activity. Unlike pregnenolone and progesterone, this compound does not have significant biological activity but serves as an essential indicator in clinical diagnostics .
Properties
IUPAC Name |
(3S,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,13,15-19,22-23H,5-12H2,1-3H3/t13-,15-,16-,17+,18-,19-,20-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAQQTDJEXMIMF-YZXCLFAISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801009158 | |
Record name | Pregn-5-ene-3,20-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801009158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
901-56-4 | |
Record name | 5-Pregnene-3,20-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000901564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pregn-5-ene-3,20-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801009158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PREGNENEDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z565YJO1O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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